![molecular formula C6H11NO B1316749 3-Oxa-8-azabicyclo[3.2.1]octane CAS No. 280-07-9](/img/structure/B1316749.png)

3-Oxa-8-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

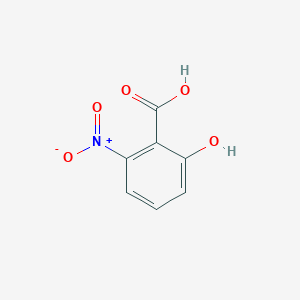

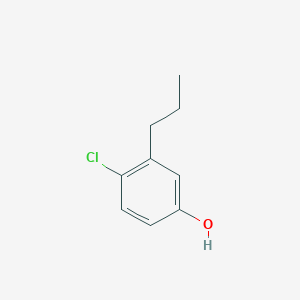

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride has a molecular weight of 149.62 .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold is one approach . Another approach is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .Molecular Structure Analysis

The molecular formula of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is C6H11NO.ClH . The molecular weight is 149.62 .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis of Chiral Ring Systems

3-Oxa-8-azabicyclo[3.2.1]octane plays a crucial role in synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process involves reactions of specifically protected phosphoramidate derivatives of carbohydrates, offering a pathway to create such bicycles (Francisco, Herrera, & Suárez, 2000).

Preparation of Functionalized Bicyclic Frameworks

The compound is integral in developing functionalized 8-oxa-6-azabicyclo[3.2.1]octanes. These frameworks are significant in creating structures exhibiting the pharmacophore characteristics of zoanthamine alkaloids (Williams, Patnaik, & Cortez, 2007).

Catalysis in Aminocyclization

A novel method involves transforming 2,5-tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane using one-pot aminocyclization. This process, catalyzed by Pt/NiCuAlOx, yields a valuable building block for synthesizing bioactive molecules (Cui et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, the compound has been used to develop potent inhibitors. Specifically, it was used in creating PKI-179, an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor (Venkatesan et al., 2010).

Synthetic Chemistry

3-Oxa-8-azababicyclo[3.2.1]octane is utilized in synthetic chemistry for constructing various bicyclic morpholine surrogates. An approach involving [3+2] cycloaddition and subsequent reactions demonstrated the compound's utility in generating these structures on a multigram scale (Sokolenko et al., 2017).

Synthesis of Bridged Morpholines

This compound is also essential in synthesizing bridged morpholines, starting from certain dicarboxylic acids and using solvent-free steps for key cyclizations. These syntheses provide access to structures like 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane (Zaytsev et al., 2016).

Synthesis of Natural and Synthetic Products

The compound is crucial in synthesizing various natural and syntheticproducts, especially in creating polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, which are key elements in many biologically important compounds. These derivatives serve as starting points for synthesizing natural molecules in the pyran or furan series (Ievlev et al., 2016).

Development of Functionalized Heterocyclic Scaffolds

3-Oxa-8-azabicyclo[3.2.1]octane contributes to the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes. These compounds, due to their natural abundance and versatile reactivity, are central to many families of biologically active natural products and are valuable in modern organic synthesis (Flores & Díez, 2014).

Orientations Futures

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This includes the development of methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Propriétés

IUPAC Name |

3-oxa-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNILDQSRDHCFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570351 | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-8-azabicyclo[3.2.1]octane | |

CAS RN |

280-07-9 | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)